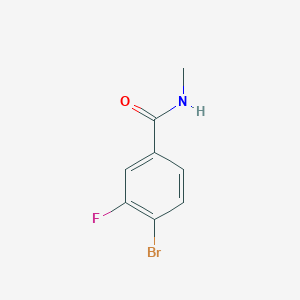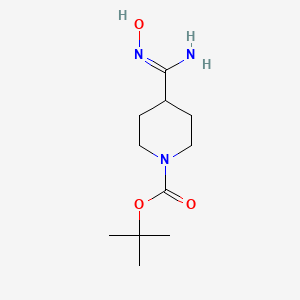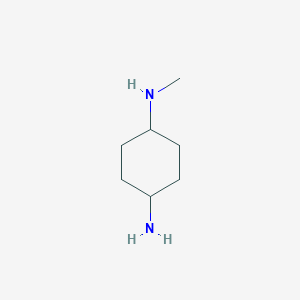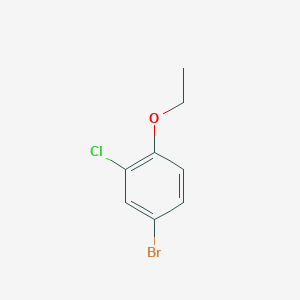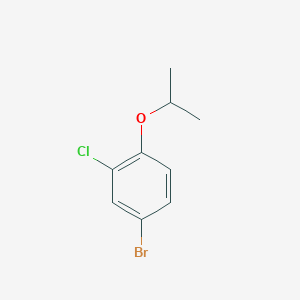![molecular formula C13H10ClN3O2S B1291437 7-Benzènesulfonyl-4-chloro-6-méthyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 252723-16-3](/img/structure/B1291437.png)
7-Benzènesulfonyl-4-chloro-6-méthyl-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (BSPCP) is a heterocyclic compound that has been extensively studied for its numerous applications in the fields of science and medicine. BSPCP has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Additionally, BSPCP has been used in the synthesis of various drugs and pharmaceuticals.
Applications De Recherche Scientifique
Synthèse pharmaceutique
Ce composé est utilisé dans la synthèse du citrate de tofacitinib, un médicament utilisé pour traiter la polyarthrite rhumatoïde . Le processus implique une réaction d'α-alkylation suivie d'une cyclisation avec une amidine pour former la structure cyclique pyrimidinique essentielle à l'activité du médicament.
Activité antituberculeuse
Des modifications du cycle phényle, telles que l'introduction de groupes sulfonyle et chloro, se sont avérées avoir un impact sur l'activité antituberculeuse contre des souches de Mycobacterium tuberculosis . Cela suggère un potentiel de développement de nouveaux agents antituberculeux.
Chimie analytique
En chimie analytique, ce composé peut servir de matériau de référence pour l'analyse chromatographique et la spectrométrie de masse. Il aide à identifier et à quantifier les substances dans un échantillon et à comprendre leurs interactions .
Production biopharmaceutique
Le rôle du composé dans la production biopharmaceutique est significatif, en particulier dans le développement de nouveaux agents thérapeutiques. Ses caractéristiques structurales en font un intermédiaire précieux dans la conception de molécules dotées d'activités biologiques souhaitées .
Science avancée des batteries
Dans le domaine de la science avancée des batteries, les propriétés électrochimiques des dérivés de la pyrimidine comme ce composé sont d'intérêt pour le développement de nouveaux matériaux pour les technologies de stockage d'énergie .
Recherche en sciences de la vie
Enfin, en recherche en sciences de la vie, ce composé est utilisé dans divers protocoles et expériences pour comprendre les processus cellulaires, les voies de signalisation et les bases moléculaires des maladies .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
7-(benzenesulfonyl)-4-chloro-6-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-7-11-12(14)15-8-16-13(11)17(9)20(18,19)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIDTDGOKALJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626068 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252723-16-3 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)


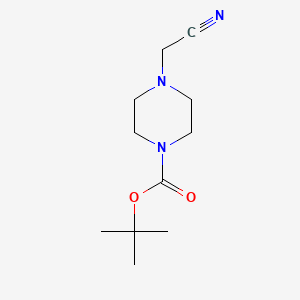
![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)
